Cefepime-d3 Disulfate
Description
Properties
Molecular Formula |
C₁₉H₂₅D₃N₆O₁₃S₄ |
|---|---|
Molecular Weight |
679.74 |
Synonyms |
[6R-[6α,7β(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-(methyl-d3)-pyrrolidinium Disulfate |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Cefepime Analogs
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Heterocyclic Systems
The introduction of deuterium into complex heterocyclic systems, such as the core structure of Cefepime (B1668827), demands high selectivity to avoid unwanted isotopic scrambling. Modern synthetic chemistry offers several advanced techniques for site-specific deuteration.
Catalytic Hydrogen Isotope Exchange (HIE): This is a primary method for introducing deuterium into organic molecules. acs.org It often involves the use of transition metal catalysts, such as iridium or silver, which can activate specific carbon-hydrogen (C-H) bonds, facilitating their exchange with deuterium from a donor source like deuterium oxide (D₂O) or deuterated gas (D₂). nih.govnih.gov For N-heterocycles, which are prominent in Cefepime's structure, iridium(I) NHC/phosphine catalysts have demonstrated high selectivity for deuteration at specific positions. acs.orgresearchgate.net The choice of catalyst and reaction conditions can be tuned to direct the deuterium to a desired location on the molecule. acs.org
Directing Groups: To enhance the selectivity of C-H activation, chemists often employ directing groups. These are functional groups on the substrate molecule that coordinate with the metal catalyst, bringing it into close proximity with the targeted C-H bond. acs.org For indole and pyrrole systems, common N-protecting groups can serve this purpose, guiding the deuteration to a specific carbon atom before being removed under mild conditions, leaving the deuterium label intact. researchgate.net
Deuterated Building Blocks: An alternative to HIE is the use of deuterated starting materials or reagents in the total synthesis of the molecule. osaka-u.ac.jpacanthusresearch.com For a compound like Cefepime-d3, this would likely involve using a deuterated methylating agent to introduce the CD₃ group at the desired position during the synthesis sequence. This approach offers excellent control over the location and number of deuterium atoms. acanthusresearch.com
The selection of a particular strategy depends on the target position for deuteration, the stability of the molecule under reaction conditions, and the availability of starting materials.
Reaction Pathways and Synthetic Route Elucidation for Cefepime-d3 Disulfate Synthesis
While the precise, proprietary synthesis route for this compound is not publicly detailed, a plausible pathway can be elucidated based on established Cefepime synthesis methods and standard deuteration techniques. researchgate.netgoogle.comgoogle.com The "-d3" designation strongly implies the three hydrogen atoms of the N-methyl group on the pyrrolidine ring are replaced with deuterium.
A likely synthetic approach involves the following key steps:
Synthesis of the Cefepime Core: The synthesis would begin with the construction of the core cephalosporin (B10832234) structure. This often starts from 7-aminocephalosporanic acid (7-ACA). researchgate.net
Introduction of the C-3 Side Chain: The next critical step is the attachment of the N-methylpyrrolidine side chain at the C-3 position of the cephalosporin core. google.com
Deuterium Labeling: To create the d3-analog, a deuterated methyl source would be used instead of a standard methylating agent. For example, reacting the pyrrolidine precursor with a deuterated methyl iodide (CD₃I) or a similar reagent would install the required CD₃ group.
Acylation at C-7: The 7-amino group is then acylated with the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl side chain. google.com
Formation of the Disulfate Salt: The final step involves the formation of the disulfate salt by treating the deuterated Cefepime free base with sulfuric acid under controlled conditions.
This multi-step synthesis ensures the deuterium label is placed specifically on the N-methyl group, which is a common site for metabolic activity and therefore a key target for isotopic labeling in pharmacokinetic studies. biosynth.comnih.gov
Purification and Isolation Techniques for Isotopic Purity
Achieving high isotopic purity is critical for the application of labeled compounds as internal standards in quantitative analysis. amerigoscientific.com Following the synthesis of this compound, rigorous purification is necessary to remove any unlabeled (d0) or partially labeled species, as well as other chemical impurities.
Several chromatographic techniques are employed for this purpose:
| Purification Technique | Principle | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of compounds between a stationary phase and a mobile phase. | This is a primary method for purifying complex pharmaceutical compounds. Reversed-phase HPLC is often used to separate the final product from starting materials and by-products. |
| Preparative Thin-Layer Chromatography (Prep-TLC) | Separation on a plate coated with an adsorbent material, where components are separated based on polarity. | Useful for smaller scale purification or for isolating specific fractions for further analysis. |
| Crystallization | A process where a solid forms from a solution, melt, or more rarely deposited directly from a gas. | Can be highly effective for achieving high chemical purity if a suitable solvent system is found. It can help remove isomers and other closely related impurities. |
The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired level of both chemical and isotopic purity.
Analytical Confirmation of Deuteration and Isotopic Enrichment
Once purified, the this compound must be analytically validated to confirm the location of the deuterium atoms and to quantify the isotopic enrichment. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach. nih.govrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule. nih.govresearchgate.net The mass of this compound will be approximately 3 atomic mass units higher than its unlabeled counterpart due to the three deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be accurately calculated. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton NMR (¹H NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be significantly diminished or absent, providing direct evidence of successful deuteration at that specific site. nih.govmdpi.com
Deuterium NMR (²H NMR): A ²H NMR experiment would show a signal at the chemical shift corresponding to the N-methyl group, confirming the presence and location of the deuterium atoms. nih.govmdpi.com
The data from these analytical techniques provide a comprehensive characterization of the final product, confirming its structural integrity and isotopic purity. rsc.org
| Analytical Method | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Confirms the molecular weight shift due to deuterium incorporation; allows for the calculation of isotopic enrichment. nih.gov |
| Proton NMR (¹H NMR) | Shows the disappearance of the signal for the replaced protons, confirming the site of deuteration. mdpi.com |
| Deuterium NMR (²H NMR) | Directly detects the deuterium nuclei, confirming their presence at the expected chemical shift. nih.gov |
Considerations for Gram-Scale Synthesis of Labeled Reference Materials
Transitioning the synthesis of an isotopically labeled compound like this compound from a laboratory milligram scale to a gram scale for use as a reference material presents several challenges. researchgate.net
Cost and Availability of Deuterated Reagents: Deuterated starting materials, especially complex ones, are significantly more expensive than their standard hydrogen-containing versions. Efficient use of these materials is paramount.
Scalability of Reactions: Reactions that work well on a small scale may not be directly transferable to a larger scale. Issues such as heat transfer, mixing, and reaction kinetics need to be carefully re-optimized.
Purification Efficiency: Chromatographic purification on a large scale can be resource-intensive. Developing efficient crystallization or extraction procedures is crucial for isolating the product in high purity without significant loss of material.
Quality Control and Documentation: The production of reference standards requires stringent quality control at every step. chemie-brunschwig.chckisotopes.com This includes thorough analytical testing of intermediates and the final product, along with comprehensive documentation to ensure lot-to-lot consistency and traceability.
The goal of gram-scale synthesis is to produce a well-characterized, highly pure, and isotopically enriched standard that can be reliably used in quantitative assays. amerigoscientific.com
Advanced Analytical Methodologies Employing Cefepime D3 Disulfate As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
The development and validation of robust LC-MS/MS methods are paramount for the accurate measurement of cefepime (B1668827) in various biological samples. In these methods, Cefepime-d3 Disulfate is utilized as the internal standard (IS) to correct for matrix effects and variations in instrument response. nih.gov The validation process typically demonstrates linearity over a specific concentration range, with studies showing successful validation for cefepime concentrations from 0.05 µg/mL to 100 µg/mL. nih.gov Precision and accuracy are assessed at multiple quality control levels, with intra- and inter-day precision values generally required to be within 15%.
Achieving consistent and robust chromatographic separation of cefepime and its internal standard, this compound, is a critical step in method development. This involves the careful selection and optimization of the stationary phase, mobile phase composition, and other operational parameters to ensure symmetrical peak shapes, adequate retention, and resolution from endogenous interferences.
The choice of the stationary phase is fundamental to the separation process. For the analysis of cefepime and its deuterated internal standard, reversed-phase columns are predominantly employed. C18 columns are a common choice, valued for their hydrophobic interaction capabilities which are well-suited for retaining and separating moderately polar compounds like cefepime from complex biological matrices. nih.gov Specific examples of columns used in validated methods include:
Phenomenex Kinetex F5: This core-shell column with a pentafluorophenyl propyl stationary phase offers alternative selectivity and has been successfully used for cefepime analysis.
Waters XBridge C18 and Acquity UPLC BEH C18: These columns are known for their stability across a wide pH range and have been effectively used in numerous validated methods for cefepime quantification.
Thermo Scientific Accucore C18 and Agilent Zorbax SB-C18: These columns, featuring solid-core particles and stable bonding, respectively, also provide the necessary retention and peak shape for reliable analysis.
The selection is often guided by the specific requirements of the assay, such as the desired run time and the nature of the sample matrix.
The mobile phase composition is meticulously optimized to achieve the desired chromatographic retention and separation. For cefepime analysis, a combination of an aqueous phase and an organic solvent is typical.
Aqueous Phase: This often consists of water with additives to control pH and improve peak shape. Common additives include formic acid (typically at 0.1%) or ammonium acetate (e.g., 5 mM or 10 mM). nih.gov Adjusting the pH can be crucial for controlling the ionization state of cefepime and influencing its retention on the column.
Organic Phase: Acetonitrile is the most frequently used organic solvent due to its low viscosity and UV transparency. nih.gov
Gradient elution is commonly employed to ensure that both early- and late-eluting compounds are adequately separated and to reduce the total run time. nih.gov The gradient profile, which involves changing the proportion of the organic solvent over the course of the analysis, is optimized to provide sharp, well-resolved peaks for both cefepime and this compound. In some methods, an isocratic elution, where the mobile phase composition remains constant, has also been shown to provide consistent and robust chromatography.
The flow rate of the mobile phase through the column and the column temperature are key parameters that affect separation efficiency and analysis time. Flow rates are typically in the range of 0.3 mL/min to 0.5 mL/min. nih.gov Controlling the column temperature helps to ensure reproducible retention times and can also improve peak shape by reducing mobile phase viscosity.
Table 1: Examples of Optimized Chromatographic Conditions for Cefepime Analysis Using a Deuterated Internal Standard
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex Kinetex F5 (50 x 4.6 mm, 2.6 µm) | Waters XBridge C18 (50 x 2.1 mm, 5 µm) | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM ammonium acetate in water (pH 5) | 10 mM ammonium acetate in water | 0.1% formic acid in water |
| Mobile Phase B | 5 mM ammonium acetate in 90:10 (v/v) acetonitrile:water | Acetonitrile | Acetonitrile |
| Elution Type | Isocratic | Gradient | Gradient |
| Flow Rate | 0.500 mL/min | Not Specified | Not Specified |
| Injection Volume | 3 µL | Not Specified | Not Specified |
| Total Run Time | 4.00 minutes | 3.5 minutes | 3.0 minutes |
Following chromatographic separation, detection is performed using a triple quadrupole mass spectrometer. This technique, known as tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for the quantification of cefepime and this compound, even in complex biological matrices.
Electrospray ionization (ESI) is the most common ionization technique used for the analysis of cefepime. nih.gov The optimization of ESI parameters is crucial for maximizing the signal intensity of the analyte and internal standard. For cefepime and this compound, ESI is operated in the positive ion mode.
The process involves infusing a standard solution of the compounds directly into the mass spectrometer to optimize parameters such as the ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gases). The goal is to achieve stable and efficient formation of protonated molecular ions, [M+H]+.
Detection is performed using multiple reaction monitoring (MRM), also referred to as selective reaction monitoring (SRM). This highly selective technique involves monitoring specific precursor-to-product ion transitions. For cefepime, a common precursor ion is m/z 481.1. For its deuterated internal standard, this compound, the corresponding precursor ion is m/z 484.1. The fragmentation of these precursor ions in the collision cell produces specific product ions that are then monitored by the third quadrupole. The selection of unique and intense transitions enhances the specificity of the assay, minimizing the potential for interference from other compounds in the sample.
Table 2: Representative Mass Spectrometric Parameters for Cefepime and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Cefepime | 481.1 | 86.1 | ESI Positive |
| Cefepime | 481.1 | 167.1 | ESI Positive |
| Cefepime | 481.0 nih.gov | 396.1 nih.gov | ESI Positive |
| This compound | 484.1 | 89.1 | ESI Positive |
| This compound | 484.1 | 369.1 | ESI Positive |
| This compound | 484.1 nih.gov | 399.1 nih.gov | ESI Positive |
Mass Spectrometric Detection Techniques
Multiple Reaction Monitoring (MRM) Transition Selection and Optimization
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying targeted analytes. nih.gov In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (cefepime) and its isotopically labeled internal standard (this compound).
The selection of optimal MRM transitions is a critical step in method development. For cefepime, the protonated molecule [M+H]+ is typically selected as the precursor ion. Following collision-induced dissociation (CID), characteristic product ions are formed. The most abundant and stable fragment ions are chosen for monitoring to ensure maximum sensitivity and specificity.
Several studies have reported various MRM transitions for cefepime. A common transition is m/z 481.4 → 396.1. nih.gov Other fragmentation products utilized for quantification include ions at m/z 167 and 86.1. journalofappliedbioanalysis.com The optimization of MS parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) is essential for maximizing the signal intensity of the selected transitions. researchgate.net
Here is a table summarizing typical MRM transitions for Cefepime:
| Precursor Ion (m/z) | Product Ion (m/z) | Application |
| 481.4 | 396.1 | Quantification nih.gov |
| 481.0 | 167.0 | Quantification journalofappliedbioanalysis.com |
| 481.0 | 86.1 | Quantification journalofappliedbioanalysis.com |
| 481.35 | 166.85 | Stability Studies japsonline.com |
This data is illustrative and may vary based on the specific instrumentation and experimental conditions.
High-Resolution Accurate-Mass (HRAM) Measurements (e.g., Orbitrap)
High-Resolution Accurate-Mass (HRAM) mass spectrometry, often performed using instruments like the Orbitrap, offers significant advantages for the analysis of cefepime. thermofisher.com HRAM provides high-resolution and mass accuracy, enabling excellent specificity even with simple sample preparation methods. thermofisher.com
In a study utilizing a Q Exactive™ Focus hybrid quadrupole-Orbitrap™ mass spectrometer, a method was developed for the analysis of 15 antibiotics, including cefepime, in plasma. thermofisher.com This approach allows for the confident identification and quantification of analytes in complex matrices, reducing the likelihood of interferences. The use of Cefepime-d3 as an internal standard in such HRAM methods ensures reliable quantification by correcting for matrix effects and variations in instrument response. thermofisher.com
Collision-Induced Dissociation (CID) and Fragmentation Pattern Analysis
Collision-Induced Dissociation (CID) is a fundamental process in tandem mass spectrometry where ions are fragmented through collisions with a neutral gas. wvu.edu The resulting fragmentation pattern is characteristic of the molecule's structure and is crucial for both qualitative identification and quantitative analysis using MRM.
The fragmentation of cefepime has been studied to elucidate its structure and identify characteristic product ions. nih.govresearchgate.net Upon CID, the protonated cefepime molecule fragments in a predictable manner. One of the most abundant fragments observed for cefepime is at an m/z ratio of 396.100, which is generated by the loss of the N-methylpyrrolidine ring. nih.gov Another study identified product ions at m/z 179.15 and 241.33 for cefepime degradants under stress conditions. japsonline.com Understanding the fragmentation pathways of both cefepime and this compound is essential for developing robust and specific analytical methods.
Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision. nih.gov It relies on the addition of a known amount of an isotopically labeled internal standard, such as this compound, to the sample before any processing. nih.govresearchgate.net
The principle of IDMS is that the labeled and unlabeled forms of the analyte behave almost identically during sample preparation, chromatography, and ionization. Therefore, any loss of analyte during these steps will be compensated for by a proportional loss of the internal standard. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is used for quantification, leading to highly reliable results. nih.gov
An ID-LC-MS/MS reference measurement procedure for cefepime in human serum has been developed and validated, demonstrating the utility of this approach for standardization and ensuring the comparability of analytical results. nih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Adaptations
Ultra-High Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has become the method of choice for the bioanalysis of cefepime due to its high speed, resolution, and sensitivity. researchgate.netresearchgate.net The use of this compound as an internal standard is integral to these UPLC-MS/MS methods.
Several UPLC-MS/MS methods have been developed for the simultaneous quantification of cefepime and other β-lactam antibiotics in biological fluids. researchgate.net These methods typically utilize reversed-phase chromatography with C18 columns and gradient elution. researchgate.netresearchgate.net The mobile phases often consist of water and acetonitrile or methanol, with additives like formic acid to improve ionization efficiency. journalofappliedbioanalysis.comjapsonline.com
The short analysis times achieved with UPLC-MS/MS, often under 10 minutes, are highly advantageous for therapeutic drug monitoring (TDM) and clinical research, where rapid turnaround times are crucial. nih.gov
Sample Preparation Techniques for Biological Matrices in Research Applications
Effective sample preparation is a critical step in the bioanalysis of cefepime to remove interfering substances from the biological matrix and ensure the accuracy and reliability of the analytical method. journalofappliedbioanalysis.com
Protein Precipitation Methodologies
Protein precipitation is a simple, rapid, and widely used technique for sample cleanup in the analysis of cefepime in plasma and serum. journalofappliedbioanalysis.comresearchgate.net This method involves adding an organic solvent, typically acetonitrile or methanol, to the biological sample to denature and precipitate proteins. nih.govnih.gov
In a common procedure, acetonitrile is added to plasma, often in a 4:1 ratio, followed by vortexing and centrifugation to separate the precipitated proteins. nih.govasm.org The resulting supernatant, containing the analyte and internal standard, is then further processed, which may include dilution with water before injection into the LC-MS/MS system to minimize matrix effects and improve peak shape. nih.gov The use of this compound during this process corrects for any variability in the precipitation and extraction efficiency. nih.gov
The following table summarizes a typical protein precipitation workflow:
| Step | Description |
| 1. Sample Aliquoting | An aliquot of the biological sample (e.g., plasma, serum) is taken. |
| 2. Addition of Internal Standard | A known amount of this compound solution is added. |
| 3. Protein Precipitation | An excess of cold organic solvent (e.g., acetonitrile) is added. asm.org |
| 4. Vortexing | The sample is thoroughly mixed to ensure complete protein precipitation. |
| 5. Centrifugation | The sample is centrifuged at high speed to pellet the precipitated proteins. asm.org |
| 6. Supernatant Collection | The clear supernatant is carefully transferred to a clean tube. |
| 7. Dilution (Optional) | The supernatant may be diluted with an aqueous solution to reduce matrix effects. nih.gov |
| 8. Analysis | The prepared sample is injected into the LC-MS/MS system. |
Volumetric Absorptive Microsampling (VAMS) and Microextraction Techniques
Volumetric Absorptive Microsampling (VAMS™) has emerged as a valuable technique for sample collection, especially in patient populations like pediatrics where obtaining large blood volumes is a limitation. This approach allows for the accurate and precise collection of a fixed, small volume of blood (e.g., 10 μL), which can mitigate the hematocrit-related bias sometimes seen with traditional dried blood spot methods.
In a validated method for cefepime quantification in human whole blood, this compound was employed as the internal standard. The microextraction process from the VAMS™ device involved sample extraction followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry. This methodology provides a sensitive and efficient means for analyzing cefepime, with a rapid runtime of approximately 4 minutes per sample. The use of VAMS™ simplifies sample collection, storage, and transport, as dried microsamples have demonstrated stability for extended periods under various temperature conditions.
Solid Phase Extraction (SPE) Approaches
Solid Phase Extraction (SPE) is a highly effective sample preparation technique used to isolate analytes from complex matrices, remove interfering substances, and concentrate the sample. A sensitive and high-throughput method for the determination of cefepime in mouse plasma utilized an off-line microElution 96-well SPE format. While this particular study used a different chemical analog as the internal standard, the principles underscore the importance of a robust internal standard like this compound to ensure accurate quantification. The use of a deuterated standard is ideal in SPE-LC/MS/MS workflows as it co-elutes with the analyte and provides the most effective correction for matrix effects and variability during the extraction process.
Matrix Effect Evaluation and Mitigation Strategies
The "matrix effect" in LC-MS/MS analysis refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of the quantitative results. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate matrix effects. Because the internal standard has nearly identical physicochemical properties to the analyte (cefepime), it experiences the same degree of ion suppression or enhancement.
In a VAMS™-based LC-MS/MS method, the matrix effect for cefepime, with this compound as the internal standard, was evaluated and found to be within the acceptable range of 89.5% to 96.7%. Another study analyzing cefepime in human plasma found that with an appropriate internal standard, ion suppression or enhancement from the plasma matrix was negligible, with matrix effects falling within the acceptable limit of a ±15.0% difference from the nominal concentration. These findings demonstrate that this compound effectively compensates for matrix-induced variations, ensuring the reliability of the analytical data.
Method Validation Parameters and Performance Criteria for Quantitative Analysis
The validation of bioanalytical methods is essential to demonstrate their suitability for their intended purpose. Key validation parameters, as stipulated by regulatory guidelines, include linearity, accuracy, precision, and sensitivity.
Linearity and Calibration Range Determination
Linearity assesses the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically confirmed by a high correlation coefficient (r) or coefficient of determination (r²), ideally ≥ 0.99. For the analysis of cefepime using methods incorporating this compound or other internal standards, linearity has been established across various concentration ranges suitable for clinical and research applications.
| Methodology | Matrix | Calibration Range | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|---|
| VAMS-LC-MS/MS | Human Whole Blood | 0.1 - 100 µg/mL | Not Specified, but stated as linear | |
| LC-MS/MS | Human Plasma | 0.5 - 150 µg/mL | r² > 0.990 (Quadratic Regression) | |
| UPLC-MS/MS | API | 200 - 3000 ng/mL | r² = 0.99 | |
| Spectrophotometry | Aqueous Solution | 3.65 - 40 µg/mL | r = 0.9990 (r² = 0.9981) |
Accuracy and Precision Assessments (Intra-day and Inter-day)
Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of recovery or bias. Precision measures the degree of agreement among a series of individual measurements under the same conditions and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). These parameters are evaluated both within a single day (intra-day) and over several days (inter-day) to assess the method's reproducibility. Regulatory guidance typically requires accuracy to be within ±15% (±20% at the lower limit of quantification) and precision to be ≤15% RSD (≤20% at the LLOQ).
| Methodology | Matrix | Parameter | Result | Reference |
|---|---|---|---|---|
| VAMS-LC-MS/MS | Human Whole Blood | Intra- and Inter-day Accuracy | 95.4% - 113% | |
| Intra- and Inter-day Precision (%CV) | < 15% | |||
| SPE-LC/MS/MS | Mouse Plasma | Intra- and Inter-assay Accuracy | 95.6% - 113% | |
| Intra- and Inter-assay Precision (%RSD) | < 9.05% | |||
| RP-HPLC | Pharmaceutical Dosage Form | Intra-day Precision (%RSD) | 0.51% | |
| Inter-day Precision (%RSD) | 0.58% |
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Lower Limit of Quantitation (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. The LLOQ is a critical parameter for bioanalytical assays, as it defines the lower end of the reportable range.
| Methodology | Matrix | LOD | LLOQ | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | Not Determined | 0.50 µg/mL | |
| SPE-LC/MS/MS | Mouse Plasma | Not Determined | 4 ng/mL | |
| UPLC-MS/MS | API | 66 ng/mL | 200 ng/mL | |
| Spectrophotometry | Aqueous Solution | 1.20 µg/mL | 3.65 µg/mL | |
| RP-HPLC | Pharmaceutical Dosage Form | 0.05 µg/mL | 0.20 µg/mL |
Recovery Studies and Extraction Efficiency
The efficiency of an analytical method is significantly dependent on the ability to consistently extract the analyte and the internal standard from the complex biological matrix. Recovery studies are performed to determine the percentage of the analyte and internal standard that is successfully transferred from the sample matrix to the final extract. A consistent and reproducible recovery is more critical than achieving 100% recovery.
In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, sample preparation involves protein precipitation, a common technique for its simplicity and effectiveness. Acetonitrile is frequently the precipitant of choice due to its ability to efficiently remove proteins while minimizing ion suppression effects in the mass spectrometer.
A study evaluating a method for the simultaneous quantification of several antibiotics, including Cefepime, reported on the extraction efficiency from human plasma. While this study did not specify the use of this compound, the data for Cefepime provides a strong indication of the expected recovery for its deuterated counterpart. The mean extraction recovery for Cefepime was found to be 96.1%, with a precision of less than 10%, indicating a consistent and efficient extraction process.
Table 1: Extraction Recovery of Cefepime from Human Plasma
| Analyte | Mean Extraction Recovery (%) | Precision (% CV) |
| Cefepime | 96.1 | <10 |
This data is indicative of the expected performance for this compound under similar extraction conditions.
The consistency in recovery between the analyte and the internal standard is crucial as the internal standard is used to correct for variations in extraction efficiency and matrix effects. Therefore, similar recovery rates for Cefepime and this compound are anticipated and essential for the validity of the analytical method.
Analytical Stability in Prepared Samples and Research Matrices
The stability of the analyte and internal standard in the biological matrix and during the analytical process is a critical factor that can affect the accuracy of the quantitative results. Stability studies for Cefepime and its internal standard, this compound, are conducted under various conditions to mimic sample handling and storage scenarios.
Stock Solution Stability: The stability of stock solutions of Cefepime and its internal standard is assessed over time. One study found that stock solutions of Cefepime were stable for up to 6 weeks when stored at -20°C.
Freeze-Thaw Stability: Biological samples are often subjected to multiple freeze-thaw cycles. Studies have demonstrated that Cefepime is stable in human plasma after three freeze-thaw cycles.
Short-Term and Long-Term Stability in Matrix: The stability of Cefepime in biological matrices such as serum and plasma is evaluated at different temperatures. Significant degradation of Cefepime has been observed at ambient and refrigerated temperatures (2–8 °C) over several days. nih.gov However, when stored at -80 °C, Cefepime demonstrates good stability with no significant loss observed. nih.gov
Table 3: Stability of Cefepime in Serum at Various Temperatures
| Storage Condition | Duration | Stability |
| Ambient (20-25 °C) | Up to 14 days | Significant Loss |
| Refrigerated (2-8 °C) | Over days | Significant Loss |
| Frozen (≤ -20 °C) | Over weeks | Significant Loss |
| Frozen (≤ -70 °C) | Up to 35 days | No Significant Loss |
Data adapted from stability studies of Cefepime, which is indicative of the stability profile for this compound.
Autosampler/Processed Sample Stability: The stability of the processed samples in the autosampler is also crucial. Interestingly, one study noted that while Cefepime itself was stable in the processed sample, the degradation of the internal standard (in this case, ²H₆-meropenem was used for the analysis of multiple beta-lactams including cefepime) in the autosampler at 4°C led to failed stability tests for Cefepime after 24 hours. This highlights the critical importance of ensuring the stability of the chosen internal standard throughout the entire analytical run. Cefepime was found to be stable in processed samples for up to 12 hours at 4°C.
These comprehensive stability evaluations are essential to define the proper procedures for sample collection, handling, storage, and analysis to ensure the integrity of the results when using this compound as an internal standard.
Pharmacokinetic and Pharmacodynamic Research in Non Human and in Vitro Systems Utilizing Cefepime D3 Disulfate
Application in Pre-clinical Pharmacokinetic Investigations (Excluding Human Clinical Data)
Pre-clinical pharmacokinetic studies in animal models are fundamental to characterizing how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). The use of stable isotope-labeled compounds like Cefepime-d3 Disulfate is central to the accuracy and reliability of these investigations.
Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
ADME studies in animal models, such as rats, dogs, and rabbits, are designed to understand the disposition of a drug. When using an isotopically labeled version of a drug, researchers can differentiate the administered compound from any endogenous substances, allowing for precise tracking.
The general methodology involves:
Administration : A known quantity of the labeled drug (e.g., 14C-labeled Cefepime) is administered to the animal model, typically intravenously to bypass absorption barriers initially, or via the intended clinical route nih.gov.
Sample Collection : At predetermined time points, biological samples including blood, urine, feces, and various tissues are collected nih.govcurresweb.com. This allows for the creation of a time-course profile of the drug's journey through the body.
Analysis : The concentration of the labeled parent drug and its metabolites in these samples is measured. This analysis reveals the extent of absorption, how widely the drug distributes into tissues, the chemical transformations it undergoes (metabolism), and the routes and rates of its elimination from the body nih.gov.
For instance, studies using radiolabeled Cefepime (B1668827) in rats and dogs have shown that the drug is primarily excreted in the urine nih.gov. Distribution studies in rabbits have demonstrated that Cefepime concentrations are highest in the kidney, followed by the liver and muscles, with the drug remaining detectable in the kidneys for the longest duration curresweb.com. These studies form the basis for understanding the drug's half-life and potential for accumulation in specific organs.
Quantitative Analysis of Cefepime in Non-Human Biological Fluids and Tissues
Accurate quantification of Cefepime in diverse biological matrices is crucial for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and this compound plays a vital role as an internal standard nih.govresearchgate.net.
The use of a stable isotope-labeled internal standard (SIL-IS) like Cefepime-d3 is the preferred method in bioanalysis. The SIL-IS is chemically identical to the analyte (Cefepime) but has a higher mass due to the deuterium (B1214612) atoms. It is added to samples at a known concentration during preparation. Because it behaves almost identically to the non-labeled drug during extraction, chromatography, and ionization, it effectively corrects for any sample loss or variability in the analytical process, a principle known as isotope dilution mass spectrometry nih.govresearchgate.net.
A typical LC-MS/MS workflow includes:
Sample Preparation : Proteins in the biological sample (e.g., dog plasma) are precipitated, often using a solvent like acetonitrile nih.gov.
Internal Standard Spiking : A precise amount of this compound is added.
Chromatographic Separation : The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, which separates Cefepime from other components researchgate.netjapsonline.com.
Mass Spectrometric Detection : The separated compounds are ionized and detected by a mass spectrometer, which is set to monitor specific mass transitions for both Cefepime and Cefepime-d3, ensuring high specificity and sensitivity japsonline.com.
This methodology has been successfully applied to quantify Cefepime in dog plasma and various other non-human matrices, providing the high-quality data needed for pharmacokinetic modeling researchgate.net.
Table 1: Example Parameters for LC-MS/MS Quantification of Cefepime
| Parameter | Description | Reference |
|---|---|---|
| Analytical Column | UPLC C18 ethylene hybrid column | japsonline.com |
| Mobile Phase | 0.2% formic acid in water and acetonitrile (20:80 v/v) | japsonline.com |
| Flow Rate | 0.15 mL/minute | japsonline.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | japsonline.com |
| MS/MS Transition (Cefepime) | m/z 481.3 → 166.85 | japsonline.com |
| Internal Standard | This compound or similar isotopically labeled analog | nih.gov |
In Vitro Drug Metabolism and Disposition (DMD) Studies
In vitro studies using subcellular fractions and cells are essential for predicting a drug's metabolic fate in the body. These assays are often conducted early in drug discovery to screen compounds for metabolic liabilities.
Hepatic Microsomal and Hepatocyte Stability Assays
The liver is the primary site of drug metabolism enamine.net. In vitro models such as liver microsomes and hepatocytes are used to assess a compound's metabolic stability springernature.comresearchgate.net. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, like cytochrome P450s (CYPs) evotec.com. Hepatocytes are intact liver cells that contain both Phase I and Phase II enzymes springernature.com.
In a typical stability assay, Cefepime is incubated with human or animal-derived liver microsomes or hepatocytes at 37°C nih.gov. The enzymatic reaction is started by adding a necessary cofactor, such as NADPH for CYP-mediated reactions evotec.com. Aliquots are removed at various time points, and the reaction is stopped. The concentration of the remaining Cefepime is quantified by LC-MS/MS, using this compound as an internal standard springernature.com.
The rate of disappearance of the drug is then used to calculate key metabolic parameters:
In Vitro Half-Life (t½) : The time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) : A measure of the metabolic capacity of the liver for a specific drug nih.gov.
These parameters help rank compounds based on their metabolic stability and can be used to predict in vivo hepatic clearance springernature.comresearchgate.net. Studies have demonstrated that the N-methylpyrrolidine (NMP) side chain of Cefepime can be oxidized by both rat and human liver microsomes, indicating a specific metabolic pathway nih.gov.
Table 2: Standard Conditions for a Liver Microsomal Stability Assay
| Parameter | Typical Condition | Reference |
|---|---|---|
| Assay Matrix | Liver microsomes (human, rat, mouse, dog) | enamine.netevotec.com |
| Protein Concentration | 0.5 mg/mL | evotec.comnih.gov |
| Test Compound Concentration | 1 µM | evotec.comnih.gov |
| Cofactor | 1 mM NADPH | evotec.comnih.gov |
| Time Points | 0, 5, 15, 30, 45 minutes | evotec.com |
| Analysis Method | LC-MS/MS with isotopic internal standard | springernature.comevotec.com |
Plasma Stability and Protein Binding Methodologies
Understanding a drug's stability in plasma and its propensity to bind to plasma proteins is critical for interpreting pharmacokinetic data. Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to be metabolized or excreted eur.nl.
Plasma Stability : The chemical stability of Cefepime in plasma is evaluated by incubating the drug in plasma at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) for various durations. Studies have shown that Cefepime undergoes significant degradation in human plasma within 24 hours at room temperature, highlighting the need for immediate analysis or storage at -80°C to ensure sample integrity nih.govuiowa.edu.
Protein Binding : The extent of plasma protein binding is commonly determined using techniques like equilibrium dialysis or ultrafiltration sigmaaldrich.com.
Equilibrium Dialysis : A plasma sample containing the drug is placed on one side of a semipermeable membrane, with a protein-free buffer on the other. Only the unbound drug can cross the membrane. After reaching equilibrium, the concentration in the buffer represents the free drug concentration sigmaaldrich.com.
Ultrafiltration : Plasma containing the drug is centrifuged through a filter with a specific molecular weight cutoff that retains large molecules like albumin and other proteins, while allowing the smaller, unbound drug to pass through into the ultrafiltrate nih.gov.
In both methods, the total and free drug concentrations are measured by LC-MS/MS, with this compound used for accurate quantification. Cefepime exhibits relatively low protein binding, generally reported to be around 16-22% nih.govvenatorx.com. This means a large fraction of the drug in circulation is free and active.
Assessment of Metabolic Pathway Contributions Using Isotopic Tracers
Isotopic tracers like Cefepime-d3 are powerful tools for elucidating metabolic pathways. When a deuterated drug is metabolized, the resulting metabolites retain the deuterium atoms. This "mass tag" makes them readily identifiable in a complex biological sample using mass spectrometry.
The methodology involves incubating Cefepime-d3 with a metabolically active system, such as hepatocytes or liver microsomes, or administering it to an animal model bioivt.com. The samples are then analyzed by high-resolution LC-MS/MS. The software can specifically search for compounds that have the characteristic mass shift and isotopic pattern associated with the deuterated drug and its potential metabolites.
This approach helps to:
Identify Metabolites : Distinguish true drug-related metabolites from endogenous background ions.
Elucidate Biotransformation Pathways : Determine the chemical reactions the drug undergoes (e.g., oxidation, hydrolysis, conjugation).
Studies using 14C-labeled Cefepime have successfully identified its major metabolites in urine as N-methylpyrrolidine N-oxide (NMP N-oxide) and the 7-epimer of Cefepime nih.gov. These findings confirm that while Cefepime is primarily excreted unchanged, it does undergo minimal metabolism. The use of a deuterated tracer like Cefepime-d3 allows for similar, non-radioactive investigations into these metabolic pathways nih.govnih.gov.
Enzyme Kinetic Characterization in In Vitro Systems
The antibacterial action of Cefepime is achieved through the inhibition of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are transpeptidases that catalyze the final steps of peptidoglycan synthesis, a critical component for maintaining the integrity of the bacterial cell wall. The characterization of Cefepime's interaction with these enzymes is typically defined by its binding affinity, measured as the concentration required to inhibit 50% of the enzyme's activity (IC50). A lower IC50 value indicates a higher affinity and more potent inhibition.
In vitro studies have determined the IC50 values of Cefepime against various PBPs in different bacterial species. In Escherichia coli, Cefepime demonstrates a strong affinity for PBP3 and PBP2. nih.gov For Pseudomonas aeruginosa, it exhibits excellent binding to PBP3. nih.govnih.gov In Klebsiella pneumoniae, Cefepime binds effectively to PBPs 1 through 4 at relatively even concentrations. asm.org This multi-target binding profile contributes to its broad spectrum of activity. asm.org
| Bacterial Species | Penicillin-Binding Protein (PBP) | 50% Inhibitory Concentration (IC50) in µg/mL |
| Escherichia coli K-12 | PBP 2 | <0.5 |
| PBP 3 | ≤0.5 | |
| Pseudomonas aeruginosa SC8329 | PBP 2 | >25 |
| PBP 3 | <0.0025 | |
| Klebsiella pneumoniae ATCC 43816 | PBP 1a/b | 2 |
| PBP 2 | 0.25 | |
| PBP 3 | 0.015 | |
| PBP 4 | 0.03 |
This table presents the 50% inhibitory concentrations (IC50) of Cefepime for various Penicillin-Binding Proteins (PBPs) in different bacterial species, as determined by in vitro competition assays. nih.govasm.org
Research on Drug Distribution and Clearance Dynamics in Experimental Biological Systems
Pharmacokinetic studies in various animal models have been conducted to characterize the distribution and clearance of Cefepime. These studies are essential for understanding how the drug behaves in a biological system, informing predictions of its efficacy and duration of action. Key parameters evaluated include the volume of distribution (Vd or Vss), which indicates the extent of drug distribution in body tissues, and clearance (CL), which measures the rate at which the drug is removed from the body.
Studies in rats and cynomolgus monkeys have shown species-specific differences in pharmacokinetic parameters. nih.gov In rats, the total body clearance was found to be approximately 11.0-12.5 mL/min per kg. nih.gov In cynomolgus monkeys, the clearance was lower, at a mean of 1.6 mL/min per kg, with a steady-state volume of distribution (Vss) of 0.21 L/kg. nih.gov Research in other species like neonatal foals, adult dogs, and sheep has further elucidated the pharmacokinetic profile, showing moderate distribution and relatively rapid elimination. nih.goviums.ac.irmadbarn.comresearchgate.net For instance, a study in sheep reported a total body clearance of 2.48 ± 0.09 mL/min/kg and an elimination half-life of 2.54 ± 0.12 hours following intravenous administration. iums.ac.irresearchgate.net The serum protein binding of Cefepime is generally low, around 20%, which means a large fraction of the drug is free and biologically active. drugbank.com
| Animal Model | Elimination Half-Life (t1/2) in hours | Volume of Distribution (Vd or Vss) in L/kg | Systemic Clearance (CL) in mL/min/kg |
| Rat | 1.3 - 4.6 | Increased with dose | 11.0 - 12.5 |
| Cynomolgus Monkey | 1.7 | 0.21 | 1.6 |
| Neonatal Foal | 1.65 | N/A | N/A |
| Adult Dog | 1.09 | N/A | N/A |
| Sheep | 2.54 | 0.35 - 0.43 | 2.48 |
This table summarizes key pharmacokinetic parameters of Cefepime observed in various non-human experimental systems following intravenous administration. nih.govnih.goviums.ac.irmadbarn.comresearchgate.net
Mechanistic Pharmacodynamic Studies in In Vitro Models (e.g., Bacterial Cell Wall Synthesis Inhibition)
The mechanism of Cefepime's bactericidal activity is the disruption of bacterial cell wall synthesis. nih.govnih.gov This action is a hallmark of β-lactam antibiotics. Cefepime covalently binds to the active site of Penicillin-Binding Proteins (PBPs), thereby inactivating these enzymes. drugbank.comrcsb.org The structure of the β-lactam ring in Cefepime mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs, allowing it to act as a potent inhibitor. rcsb.org
The inhibition of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, which is the cross-linking of peptide chains that gives the cell wall its structural rigidity. nih.govnbinno.com The consequence of this inhibition is a weakened cell wall that cannot withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death. nih.govpatsnap.com
In vitro studies observing bacterial morphology after exposure to Cefepime have provided visual evidence of this mechanism. For example, at concentrations near the minimum inhibitory concentration (MIC), Cefepime causes E. coli to form long filaments. nih.gov This morphological change is a direct result of the inhibition of PBP3, which is involved in cell division. At higher concentrations, Cefepime's binding to other PBPs, such as PBP2, can lead to the formation of blebs along these filaments, further disrupting the cell structure and ensuring bactericidal action. nih.gov The combined inhibition of multiple PBPs and the subsequent activation of autolytic enzymes contribute to the effective killing of susceptible bacteria. nih.gov
Studies on Drug Metabolism Pathway Elucidation Using Stable Isotope Labeling
Identification and Structural Characterization of Cefepime (B1668827) Metabolites in Non-Clinical Biological Systems
In non-clinical settings, such as in vitro incubations with liver microsomes or in vivo animal studies, identifying drug-related metabolites from a complex biological matrix is a significant analytical challenge. Stable isotope labeling is a key technique to overcome this. When a biological system is dosed with a mixture of unlabeled Cefepime and its deuterated analog, Cefepime-d3 Disulfate, mass spectrometry analysis reveals a characteristic pattern. Any molecule originating from the drug will appear as a doublet of peaks with a mass difference corresponding to the number of deuterium (B1214612) atoms.
This "isotope signature" allows for the rapid and confident identification of potential metabolites against a high background of endogenous molecules. The primary metabolites of Cefepime identified through such methods include N-methylpyrrolidine (NMP), which is subsequently oxidized to NMP-N-oxide, and a 7-epimer of Cefepime. drugbank.comnih.gov The presence of the deuterium label in these identified molecules confirms their origin from the parent drug.
Table 1: Known Metabolites of Cefepime This table is interactive. You can sort and filter the data.
| Metabolite Name | Abbreviation | Metabolic Process |
|---|---|---|
| N-methylpyrrolidine | NMP | Hydrolysis |
| N-methylpyrrolidine-N-oxide | NMP-N-oxide | Oxidation of NMP |
Elucidation of Biotransformation Pathways via Deuterium Tracking Mass Spectrometry
Deuterium tracking with high-resolution tandem mass spectrometry (MS/MS) is a sophisticated method for mapping the precise biotransformation pathways of a drug. au.dk By strategically placing the deuterium label on a specific part of the Cefepime molecule (in Cefepime-d3), researchers can trace the fate of that particular molecular fragment.
When a suspected metabolite ion is selected and fragmented within the mass spectrometer, the resulting product ions are analyzed. If the deuterium label is retained on a specific fragment, it confirms which part of the parent molecule was incorporated into the metabolite. For instance, if the d3-label is on the N-methylpyrrolidine moiety of Cefepime, its presence in the NMP and NMP-N-oxide metabolites unequivocally confirms the hydrolytic and subsequent oxidative pathways. This technique provides definitive structural information and helps to piece together the sequence of metabolic reactions.
Quantitative Assessment of Metabolic Rates and Metabolic Conversion in Research Matrices
Stable isotope-labeled compounds like this compound are indispensable for the accurate quantification of drugs and metabolites in research matrices such as plasma, urine, or tissue homogenates. The technique, known as isotope dilution mass spectrometry, involves adding a known amount of the labeled compound as an internal standard to the sample. nih.govnih.gov Because the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for sample loss during preparation and analysis. scispace.comnih.gov
This approach enables the precise determination of key pharmacokinetic parameters. Studies have shown that Cefepime is primarily eliminated by the kidneys, with approximately 85% of a dose excreted unchanged in the urine. drugbank.comnih.gov The remaining portion is metabolized, with less than 1% recovered as NMP, 6.8% as NMP-N-oxide, and 2.5% as the 7-epimer. drugbank.comnih.gov
Table 2: Pharmacokinetic Parameters of Cefepime in Healthy Adults This table is interactive. You can sort and filter the data.
| Parameter | Value | Reference |
|---|---|---|
| Volume of Distribution (Vd) | ~18 L or ~0.2 L/kg | nih.govnih.gov |
| Elimination Half-Life (t½) | 2 - 2.3 hours | nih.gov |
| Plasma Protein Binding | ~20% | drugbank.comnih.gov |
Role of this compound in Understanding Isotopic Effects on Enzyme-Mediated Transformations
The replacement of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in an enzyme-catalyzed reaction, substituting H with D will slow the reaction down. nih.gov
By comparing the rate of metabolism of Cefepime with that of this compound, researchers can probe the mechanism of the enzymes involved, such as cytochrome P450 oxidases. nih.gov If a significant KIE is observed for the formation of a particular metabolite, it provides strong evidence that C-H bond cleavage is a critical step in its formation pathway. researchgate.netnih.gov This information is invaluable for understanding the intricacies of enzyme mechanisms and predicting potential drug-drug interactions. The study of isotope effects is a powerful tool for investigating the transition state of enzyme reactions and can provide detailed mechanistic insights. researchgate.netnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Acetylsalicylic acid |
| Bisoprolol |
| Caffeine |
| Calcium |
| Cefepime |
| This compound |
| Deuterium |
| Estradiol |
| Ethinylestradiol |
| Gestodene |
| Ibuprofen |
| Ketoprofen |
| N-methylpyrrolidine (NMP) |
| N-methylpyrrolidine-N-oxide (NMP-N-oxide) |
Quality Control and Assurance in Research Utilizing Isotopic Standards
Role of Cefepime-d3 Disulfate as a Certified Reference Material (CRM)
This compound serves as a Certified Reference Material (CRM) in analytical chemistry, providing a benchmark for the accurate quantification of the antibiotic cefepime (B1668827) in various biological matrices. As a CRM, it is a highly purified and well-characterized substance with a certified concentration and isotopic purity. This certification ensures its suitability as a reference standard in analytical methodologies.
The primary function of this compound as a CRM is to calibrate analytical instruments and validate measurement procedures. clearsynth.com In quantitative analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to a sample at an early stage of the analytical process. researchgate.net Because this compound is chemically and physically almost identical to the non-labeled analyte (cefepime), it co-elutes during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. researchgate.net However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the endogenous analyte. This allows for the correction of variations that may occur during sample preparation, extraction, and analysis, such as matrix effects and instrument drift. clearsynth.com By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate and precise quantification of cefepime can be achieved. clearsynth.com
The use of this compound as a CRM is crucial for establishing metrological traceability, which links the measurement results to a recognized standard. This traceability is essential for ensuring the comparability and reliability of results across different laboratories and studies. nih.gov
Good Laboratory Practice (GLP) and Quality by Design (QbD) Considerations for Deuterated Internal Standards
Good Laboratory Practice (GLP) is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. safetyculture.comnih.gov The principles of GLP are designed to ensure that the data submitted to regulatory authorities are a true reflection of the results obtained during the study and can be relied upon for risk/safety assessments. contractlaboratory.com
Within a GLP framework, the use of deuterated internal standards like this compound is subject to stringent requirements. These include:
Characterization and Documentation: The identity, purity, and stability of the deuterated standard must be thoroughly characterized and documented.
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and use of the internal standard must be in place to ensure consistency.
Traceability: The source and batch of the this compound used in a study must be fully traceable.
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.net When applied to analytical methods utilizing deuterated internal standards, QbD involves:
Defining the Analytical Target Profile (ATP): This defines the requirements for the analytical method, including the desired accuracy, precision, and sensitivity for quantifying cefepime.
Identifying Critical Quality Attributes (CQAs): For this compound, CQAs would include its isotopic enrichment, chemical purity, and stability.
Risk Assessment: A risk assessment is conducted to identify and mitigate potential sources of variability in the analytical method that could impact the performance of the deuterated internal standard.
By integrating GLP and QbD principles, laboratories can ensure that analytical methods using this compound are robust, reliable, and fit for their intended purpose.
Inter-laboratory Harmonization and Method Transferability in Analytical Research
Inter-laboratory harmonization, the process of ensuring that different laboratories produce comparable results for the same sample, is a significant challenge in analytical research. The use of a common, well-characterized internal standard like this compound is a key factor in achieving this harmonization. By providing a stable reference point, the deuterated standard helps to minimize the variability that can arise from differences in instrumentation, reagents, and laboratory procedures. science.gov
Method transferability refers to the process of transferring a validated analytical method from one laboratory to another. medfilesgroup.com This process is critical in drug development and clinical trials, where analyses are often conducted at multiple sites. A successful method transfer ensures that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory. nih.gov
The inclusion of this compound in an analytical method greatly facilitates its transfer. Because the internal standard compensates for many of the potential sources of inter-laboratory variability, it makes the method more robust and less susceptible to minor procedural differences. nih.gov A comprehensive method transfer protocol should be established, detailing the experimental design, acceptance criteria, and procedures for handling the deuterated internal standard. medfilesgroup.com
Inter-laboratory Study Data Example
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Mean Cefepime Concentration (µg/mL) | 5.2 | 5.1 | 5.3 |
| Standard Deviation | 0.3 | 0.2 | 0.4 |
| Coefficient of Variation (%) | 5.8 | 3.9 | 7.5 |
This table illustrates hypothetical data from an inter-laboratory study where the use of this compound as an internal standard resulted in comparable mean concentrations and acceptable variability across three different laboratories.
Ensuring Data Integrity and Reproducibility in Quantitative Research Studies
Data integrity is the maintenance of, and the assurance of the accuracy and consistency of, data over its entire life-cycle. researchgate.net In quantitative research, this means ensuring that the reported concentrations of an analyte are accurate and have not been compromised by analytical errors or manipulation. Reproducibility, the ability of an independent researcher to duplicate a study's findings, is a cornerstone of the scientific method.
The use of a stable isotope-labeled internal standard such as this compound is a fundamental practice for ensuring both data integrity and reproducibility. By correcting for analytical variability, the deuterated standard reduces the potential for erroneous results. researchgate.net This is particularly important in complex biological matrices where unpredictable interferences can occur. nih.gov
Key contributions of this compound to data integrity and reproducibility include:
Minimizing Matrix Effects: It compensates for the suppression or enhancement of the analyte signal caused by other components in the sample. clearsynth.com
Correcting for Extraction Inefficiencies: It accounts for losses of the analyte during sample preparation and extraction.
Improving Precision and Accuracy: The use of an internal standard generally leads to improved precision (lower coefficient of variation) and accuracy (closer to the true value) of the measurements. scispace.comnih.gov
Impact of Internal Standard on Method Performance
| Parameter | Without Internal Standard | With this compound |
| Accuracy (% Bias) | ± 15% | ± 5% |
| Precision (% CV) | < 20% | < 10% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 2 ng/mL |
This table presents a hypothetical comparison of analytical method performance with and without the use of this compound as an internal standard, demonstrating the significant improvements in accuracy, precision, and sensitivity achieved with its use.
Future Directions and Emerging Research Avenues for Deuterated Cephalosporins
Integration with High-Throughput Screening Platforms in Early Drug Discovery Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for biological activity. mdpi.comamr.solutions The integration of deuterated cephalosporins into HTS workflows presents a novel strategy for identifying new antibacterial agents.
In the context of antibacterial drug discovery, HTS allows for the screening of extensive collections of molecules to identify those with potential bioactivity. mdpi.com While traditional HTS has been instrumental, the inclusion of deuterated compounds offers a new dimension to this process. For instance, HTS campaigns could be designed to specifically screen for deuterated analogs of existing cephalosporins that exhibit enhanced stability or altered metabolic profiles. pharmaffiliates.comnih.gov
State-of-the-art HTS facilities now have the capability to test over a million compounds per day, significantly accelerating the initial phases of drug discovery. youtube.com This capacity can be leveraged to screen libraries of deuterated cephalosporins against a wide range of bacterial pathogens, including multidrug-resistant strains. amr.solutions The data generated from such screens, when analyzed with advanced algorithms, can help identify promising lead candidates for further development. youtube.com
A key challenge in antibacterial discovery is overcoming bacterial permeability and efflux mechanisms. amr.solutions HTS campaigns that include deuterated cephalosporins could help identify compounds that are less susceptible to these resistance mechanisms. By comparing the activity of deuterated and non-deuterated counterparts, researchers can gain insights into structure-activity relationships and design more effective antibiotics.
| Screening Platform | Application in Deuterated Cephalosporin (B10832234) Research | Potential Outcome |
| High-Throughput Screening (HTS) | Rapidly screen libraries of deuterated cephalosporins against diverse bacterial strains. | Identification of novel antibacterial agents with improved properties. |
| Microfabricated Chip-Based HTS | Rapidly determine the antibiotic sensitivity of bacteria to deuterated cephalosporins. mdpi.com | Faster identification of effective treatments for bacterial infections. |
| Coculture-Based HTS | Investigate the effect of deuterated cephalosporins on bacterial interactions and the expression of silent genes. mdpi.com | Discovery of compounds that can overcome resistance mechanisms that emerge in microbial communities. |
Advancements in Mass Spectrometry Techniques for Enhanced Isotopic Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of deuterated compounds, providing crucial information about their isotopic purity and distribution. bvsalud.orgnih.gov Recent advancements in high-resolution mass spectrometry (HR-MS) have significantly enhanced the ability to characterize deuterated cephalosporins like Cefepime-d3 Disulfate. rsc.orgresearchgate.net
Electrospray ionization-high-resolution mass spectrometry (ESI-HR-MS) offers a rapid and highly sensitive method for determining the isotopic purity of deuterium-labeled compounds with minimal sample consumption. nih.govresearchgate.net This technique can distinguish between different isotopologues (molecules with the same chemical formula but different isotopic composition), which is essential for quality control in the development of deuterated drugs. nih.gov
Combining liquid chromatography with ESI-HR-MS (LC-ESI-HR-MS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive strategy for evaluating both the isotopic enrichment and structural integrity of deuterated compounds. rsc.org While MS determines the degree of deuterium (B1214612) incorporation, NMR confirms the specific positions of the deuterium atoms within the molecule. rsc.org
Tandem mass spectrometry (MS/MS) is another powerful technique used to study the metabolic stability of deuterated drugs. ansto.gov.au By incubating a mixture of the deuterated and non-deuterated forms of a drug with liver microsomes, researchers can use MS/MS to determine the relative rate of metabolism of each compound. ansto.gov.au This approach allows for a rapid assessment of the kinetic isotope effect, which is the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one. ansto.gov.au
| Mass Spectrometry Technique | Application in Deuterated Cephalosporin Analysis | Key Information Obtained |
| ESI-HR-MS | Rapid characterization of isotopic purity. nih.govresearchgate.net | Degree of deuterium incorporation and presence of isotopic impurities. bvsalud.org |
| LC-ESI-HR-MS & NMR | Comprehensive evaluation of isotopic enrichment and structural integrity. rsc.org | Isotopic purity and precise location of deuterium atoms. rsc.org |
| MS/MS | Assessment of metabolic stability and the kinetic isotope effect. ansto.gov.au | Relative rate of metabolism compared to the non-deuterated analog. ansto.gov.au |
Novel Applications in Systems Pharmacology and "Omics" Research
Deuterated compounds are increasingly being used as powerful tools in systems pharmacology and various "omics" fields, such as metabolomics and proteomics. These approaches aim to understand the complex interactions between drugs and biological systems at a holistic level.
In systems pharmacology, deuterated cephalosporins can be used as stable isotope tracers to study their absorption, distribution, metabolism, and excretion (ADME) properties. By tracking the fate of the deuterated drug in the body, researchers can gain a more detailed understanding of its pharmacokinetic and pharmacodynamic profiles. researchgate.net This information is critical for optimizing drug design and dosing regimens.
In the field of metabolomics, deuterium labeling can be used to trace the metabolic pathways of drugs and endogenous molecules. For example, by administering a deuterated cephalosporin, researchers can use mass spectrometry to identify and quantify its metabolites, providing insights into how the drug is processed by the body. nih.gov This can help in identifying potential drug-drug interactions and understanding the mechanisms of toxicity. nih.gov
Deuterium labeling also has applications in proteomics, the large-scale study of proteins. Deuterated internal standards are commonly used in quantitative proteomics to accurately measure the levels of specific proteins in complex biological samples. rsc.org This can be valuable for studying the effects of cephalosporin treatment on the bacterial proteome and for identifying potential protein targets of these antibiotics.
Potential for Deuterated Analogs in Investigating Antimicrobial Resistance Mechanisms (Methodological Aspects)
The rise of antimicrobial resistance is a major global health threat, and new strategies are urgently needed to combat resistant bacteria. nih.govnih.gov Deuterated analogs of cephalosporins can serve as valuable methodological tools for investigating the mechanisms of antimicrobial resistance. informaticsjournals.co.in
One of the primary mechanisms of resistance to β-lactam antibiotics like cefepime (B1668827) is the production of β-lactamase enzymes, which inactivate the drug by hydrolyzing the β-lactam ring. nih.gov By synthesizing deuterated cephalosporins with deuterium atoms at or near the β-lactam ring, researchers can study the kinetic isotope effect on the rate of hydrolysis by β-lactamases. This can provide insights into the catalytic mechanism of these enzymes and help in the design of new inhibitors. google.com
Deuterium labeling can also be used to study how antibiotics affect bacterial metabolism and growth. nih.govnih.gov For instance, by growing bacteria in the presence of deuterium oxide (heavy water), researchers can use techniques like Raman spectroscopy or mass spectrometry to monitor the incorporation of deuterium into bacterial biomass. nih.govbiorxiv.org This allows for a rapid assessment of antibiotic susceptibility, as effective antibiotics will inhibit bacterial growth and thus the uptake of deuterium. nih.govnih.gov This approach can be used to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) modes of action. biorxiv.org
Furthermore, whole-cell deuterium NMR spectroscopy can be employed to study the interactions between deuterated antimicrobial peptides and bacterial cell membranes. nih.gov While not directly a cephalosporin, this technique illustrates how deuterium labeling can be used to probe the molecular details of how antimicrobial agents disrupt bacterial structures. Similar approaches could potentially be adapted to study the interaction of deuterated cephalosporins with their target enzymes, the penicillin-binding proteins, within the bacterial cell.
Q & A
Q. How should researchers contextualize in vitro findings of this compound within in vivo translational models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
